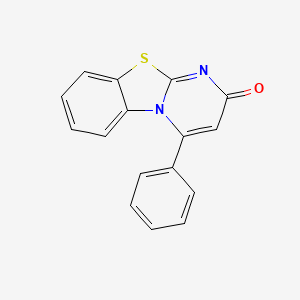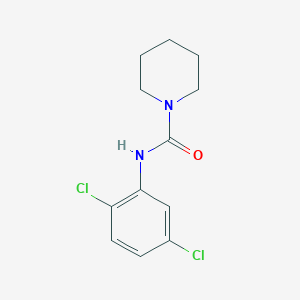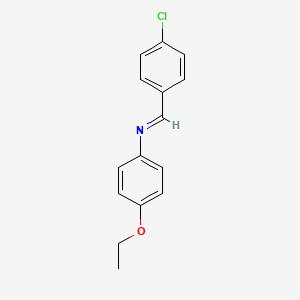
p-Chlorobenzylidene-(4-ethoxyphenyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Chlorobenzylidene-(4-ethoxyphenyl)-amine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzylidene group substituted with a chlorine atom at the para position and an ethoxy group at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorobenzylidene-(4-ethoxyphenyl)-amine typically involves the condensation of p-chlorobenzaldehyde with 4-ethoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Chlorobenzylidene-(4-ethoxyphenyl)-amine can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine or other reduced products.
Substitution: Introduction of halogen, nitro, or other substituents on the benzene ring.
Scientific Research Applications
Chemistry: p-Chlorobenzylidene-(4-ethoxyphenyl)-amine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the interactions of aromatic amines with biological macromolecules. It is also used in the development of fluorescent probes and sensors for detecting specific biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers,
Properties
CAS No. |
15484-92-1 |
|---|---|
Molecular Formula |
C15H14ClNO |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(4-ethoxyphenyl)methanimine |
InChI |
InChI=1S/C15H14ClNO/c1-2-18-15-9-7-14(8-10-15)17-11-12-3-5-13(16)6-4-12/h3-11H,2H2,1H3 |
InChI Key |
VZUYGOJTZOHTOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxyethyl N-[5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl]carbamate](/img/structure/B15076279.png)
![1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone](/img/structure/B15076286.png)

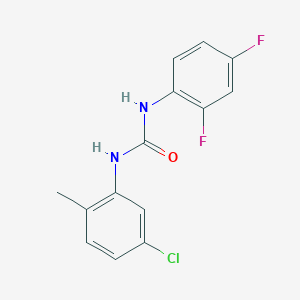
![2-[(Cyclohexylcarbamoyl)amino]benzoic acid](/img/structure/B15076304.png)
![N-[(E)-9-anthrylmethylidene]-2-methoxyaniline](/img/structure/B15076308.png)
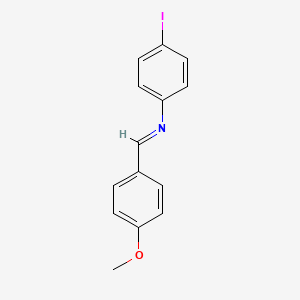

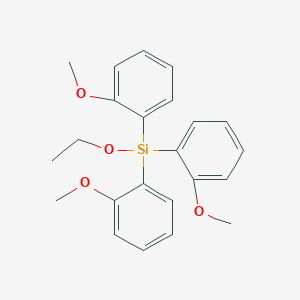
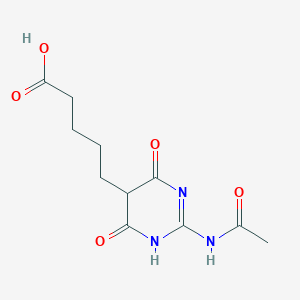
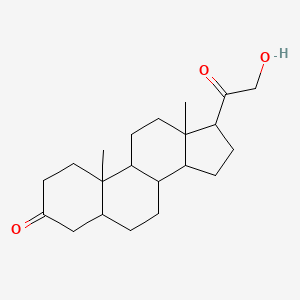
![4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid](/img/structure/B15076331.png)
